4-(1H-benzimidazol-1-yl)aniline
Overview
Description
4-(1H-benzimidazol-1-yl)aniline is a compound that features a benzimidazole ring, which is a bicyclic structure consisting of fused benzene and imidazole rings, attached to an aniline moiety. This structural motif is common in a variety of biologically active compounds and is often used in medicinal chemistry due to its pharmacological properties. The benzimidazole scaffold is known for its wide range of therapeutic activities, including anticancer, antimicrobial, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of derivatives of 4-(1H-benzimidazol-1-yl)aniline can be achieved through various methods. One approach involves a one-pot synthesis of benzimidazole derivatives, which offers advantages such as short reaction times, large-scale synthesis, and good yields . Another method includes the iodine-catalyzed oxidative cross-coupling reaction, which is a metal-free strategy that involves C(sp3)–H oxidation, condensation, and cyclization processes . Additionally, Schiff base reactions have been employed to synthesize related compounds, where condensation reactions with aromatic amines are carried out at room temperature .
Molecular Structure Analysis
The molecular structures of 4-(1H-benzimidazol-1-yl)aniline derivatives are characterized using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These techniques confirm the presence of the benzimidazole core and the substituted aniline group . The crystal structure of a related Cd(II) complex shows the coordination of the benzimidazole nitrogen atoms to the metal center, forming a distorted octahedral geometry .
Chemical Reactions Analysis
The benzimidazole moiety in 4-(1H-benzimidazol-1-yl)aniline derivatives can participate in various chemical reactions. For instance, it can act as a ligand in metal complexes, coordinating through nitrogen atoms . It can also undergo C-H amidation reactions when directed by a pyrimidine group, leading to the selective synthesis of benzimidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-benzimidazol-1-yl)aniline derivatives are influenced by the substituents on the benzimidazole and aniline rings. Electron-withdrawing or electron-donating groups can affect the compound's absorption ability, solubility, and biological activity . The introduction of specific functional groups can also enhance the compound's anion transport activity, as seen in derivatives modified with electron-withdrawing substituents .
Scientific Research Applications
Chemosensor Development : 4-(1H-benzimidazol-1-yl)aniline derivatives have been used in the synthesis of fluorescent chemosensors. Specifically, anthracene- and pyrene-bearing imidazoles including this compound have demonstrated effectiveness as turn-on fluorescent chemosensors for aluminum ions, particularly in living cells (Shree et al., 2019).
Anticancer Research : This compound has been utilized in creating benzimidazole-thiazole derivatives with potential anticancer properties. These derivatives have shown promising activity against cancer cell lines such as HepG2 and PC12 (Nofal et al., 2014).
Catalysis in Polymerization Reactions : In the field of polymer chemistry, derivatives of 4-(1H-benzimidazol-1-yl)aniline have been used in the formation of ZnII and CuII carboxylate complexes. These complexes are active catalysts for the ring-opening polymerization of ϵ-caprolactone (Attandoh et al., 2014).
Synthesis of Multikinase Inhibitors : The compound has been incorporated in the synthesis of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which have been identified as multikinase inhibitors with antiproliferative activity toward various cancer cell lines (Determann et al., 2012).
Water-Assisted Self-Aggregation Studies : This compound has been observed in studies focusing on self-aggregation properties. Specifically, benzimidazole and triazole adducts of this compound demonstrated fibrillar and spherulitic growth in water, which is relevant to understanding anticancer activity (Sahay & Ghalsasi, 2019).
Crystal Structure Analysis : Research has also been conducted on the crystal structure of complexes involving 4-(1H-benzimidazol-1-yl)aniline, which helps in understanding the coordination chemistry of such compounds (Kim & Kang, 2019).
properties
IUPAC Name |
4-(benzimidazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMPMWWYZEKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416160 | |
Record name | 4-(1H-benzimidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-1-yl)aniline | |
CAS RN |
52708-36-8 | |
Record name | 4-(1H-Benzimidazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52708-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-benzimidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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